Pyrantel Pamoate

Anthelmintic resistance In vitro screening Necator americanus

Pyrantel pamoate (embonate) is a low-systemic-absorption anthelmintic that selectively targets nematode nicotinic acetylcholine receptors, inducing spastic paralysis and parasite expulsion. Unlike benzimidazoles, its pamoate salt limits GI uptake—ideal for mass drug administration where minimal systemic exposure is critical. With proven single-dose Ascaris cure rates comparable to albendazole, and in vitro synergy data supporting fixed-dose combinations against whipworm, this API offers a scientifically differentiated procurement option for global health and veterinary programs focused on resistance management and safety in vulnerable populations.

Molecular Formula C23H16O6.C11H14N2S
C34H30N2O6S
Molecular Weight 594.7 g/mol
CAS No. 22204-24-6
Cat. No. B1679901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrantel Pamoate
CAS22204-24-6
SynonymsAntiminth
Combantrin
Embonate, Pyrantel
Embovin
Pamoate, Pyrantel
Pyrantel Embonate
Pyrantel Pamoate
Molecular FormulaC23H16O6.C11H14N2S
C34H30N2O6S
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+
InChIKeyAQXXZDYPVDOQEE-MXDQRGINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyrantel Pamoate CAS 22204-24-6: Procurement and Selection Guide for the Tetrahydropyrimidine Anthelmintic


Pyrantel pamoate (CAS 22204-24-6), also designated pyrantel embonate, is an orally active anthelmintic agent belonging to the tetrahydropyrimidine chemical class [1]. Its mechanism of action is distinct from the benzimidazoles (e.g., albendazole, mebendazole) and macrocyclic lactones (e.g., ivermectin, moxidectin): it acts as a potent agonist of nematode nicotinic acetylcholine receptors (nAChRs) [2]. This interaction induces persistent depolarization and spastic paralysis of the parasite's somatic musculature, leading to expulsion via normal host peristalsis [3]. The pamoate (embonate) salt form is specifically engineered to confer low aqueous solubility and thus minimal systemic absorption from the gastrointestinal tract, which fundamentally influences its safety profile and restricts its therapeutic activity primarily to luminal-dwelling adult nematodes [4].

Why Pyrantel Pamoate Cannot Be Interchanged with Albendazole or Ivermectin: A Procurement Rationale


Generic substitution of pyrantel pamoate with other anthelmintic classes is scientifically invalid due to fundamental divergences in three critical domains. First, mechanism of action: pyrantel pamoate acts as a nicotinic acetylcholine receptor (nAChR) agonist, whereas albendazole and mebendazole inhibit β-tubulin polymerization, and ivermectin activates glutamate-gated chloride channels [1]. These distinct targets drive differential species-specific efficacy spectra. Second, physicochemical and pharmacokinetic profile: the pamoate salt confers water insolubility (<1 mg/mL at 66°F) [2], resulting in minimal systemic absorption, which critically differentiates it from the more lipophilic and systemically bioavailable albendazole [3]. Third, the resistance landscape: documented pyrantel pamoate resistance in both human and veterinary nematodes is mechanistically distinct from benzimidazole resistance, precluding simple cross-class substitution in resistance management strategies [4].

Quantitative Evidence for Pyrantel Pamoate (CAS 22204-24-6): Comparative Efficacy, Safety, and Selectivity Data


Pyrantel Pamoate Exhibits Superior Potency Against Necator americanus Larvae Versus Albendazole and Mebendazole

In a direct head-to-head in vitro screening of commercially available anthelmintics against human intestinal nematodes, pyrantel pamoate demonstrated significantly greater potency against Necator americanus (human hookworm) third-stage larvae than either albendazole or mebendazole . The study evaluated eight benzimidazoles, five macrocyclic lactones, tribendimidine, levamisole, and pyrantel pamoate under identical laboratory conditions [1].

Anthelmintic resistance In vitro screening Necator americanus IC50 comparison

Pyrantel Pamoate Demonstrates Equivalent Ascaris Cure Rate to Albendazole with Differentiated Hookworm Activity

A systematic review and network meta-analysis of 55 randomized controlled trials (1960-2016) evaluating single-dose regimens of albendazole, mebendazole, levamisole, and pyrantel pamoate against soil-transmitted helminths revealed a parasite-specific efficacy hierarchy [1]. All four drugs demonstrated high efficacy against Ascaris lumbricoides [2]. However, for hookworm infections, a clear efficacy gradient was observed: albendazole exhibited the highest single-dose cure rate, while pyrantel pamoate and mebendazole showed substantially lower efficacy [3].

Ascaris lumbricoides Hookworm Cure rate Network meta-analysis

Pyrantel Pamoate Demonstrates Significantly Lower Systemic Absorption Relative to Albendazole and Ivermectin

The pamoate (embonate) salt form of pyrantel is deliberately engineered to minimize aqueous solubility and thereby restrict gastrointestinal absorption [1]. This physicochemical property translates directly into a differentiated pharmacokinetic and safety profile compared to lipophilic, systemically absorbed anthelmintics [2]. While albendazole achieves measurable plasma concentrations of its active sulfoxide metabolite and ivermectin distributes extensively into tissues, pyrantel pamoate exhibits minimal systemic exposure [3]. This profile supports its classification as Pregnancy Category B2 under the Australian TGA (drugs taken by a limited number of pregnant women without observed increase in malformation frequency) and permits WHO-endorsed use during the second and third trimesters in endemic regions for mass treatment programs [4].

Pharmacokinetics Systemic absorption Safety margin Pregnancy category

Pyrantel Pamoate Shows Moderate In Vitro Activity Against Trichuris muris Adults Relative to Levamisole

In a direct head-to-head in vitro comparison evaluating single-drug activity against adult Trichuris muris (a model for human whipworm, T. trichiura), pyrantel pamoate demonstrated an IC50 of 34.1 μg/mL [1]. This value represents intermediate potency within the tested panel, being less potent than levamisole but markedly more active than albendazole, mebendazole, and ivermectin, all of which failed to reach 50% inhibition at the highest concentration tested (>200 μg/mL) . The study further noted that combination indices for albendazole-pyrantel pamoate (CI = 0.11) and mebendazole-pyrantel pamoate (CI = 0.12) indicated potential synergistic interactions, supporting the use of pyrantel pamoate in combination regimens [2].

Trichuris muris Whipworm IC50 In vitro efficacy

Pyrantel Pamoate Demonstrates an In Vitro Selectivity Profile Distinct from Benzimidazoles Against Larval and Adult Nematode Stages

A comprehensive in vitro screening of anthelmintics against human intestinal nematode models revealed that pyrantel pamoate exhibits a stage-dependent activity profile that diverges markedly from the benzimidazole class [1]. While benzimidazoles (including albendazole, mebendazole, and flubendazole) generally showed low activity against larval stages and higher activity against adult stages, pyrantel pamoate maintained consistent, measurable activity across both life cycle phases [2]. For Necator americanus, pyrantel pamoate IC50 values were 2 μg/mL for larvae and 7.6 μg/mL for adults . For Ancylostoma ceylanicum, the corresponding values were 90.9 μg/mL for larvae and effective reduction in vivo at 6 mg/kg . In contrast, the benzimidazoles exhibited pronounced differences against larval and adult stages, with low activity against larvae [3].

Larval stage Adult stage Stage-specific activity Necator americanus Ancylostoma ceylanicum

Recommended Application Scenarios for Pyrantel Pamoate (CAS 22204-24-6) Based on Quantitative Evidence


Procurement for Ascaris lumbricoides Control Programs Requiring Low Systemic Exposure

The systematic review and network meta-analysis confirms that pyrantel pamoate achieves high single-dose cure rates against Ascaris lumbricoides, comparable to albendazole and mebendazole [1]. For procurement decisions in mass drug administration programs where minimizing systemic drug exposure is a priority—particularly in populations that may include pregnant women in their second or third trimesters—pyrantel pamoate's minimal gastrointestinal absorption and WHO-endorsed safety profile during later pregnancy provide a distinct advantage over systemically absorbed alternatives [2]. This scenario is most applicable in endemic regions where Ascaris is the predominant soil-transmitted helminth and where albendazole procurement or distribution faces logistical or regulatory constraints.

Research Use in Larval Nematode Pharmacology Studies

The direct head-to-head in vitro data demonstrating pyrantel pamoate's IC50 of 2 μg/mL against Necator americanus third-stage larvae—more than 50-fold lower than the >100 μg/mL values observed for albendazole and mebendazole—positions this compound as a preferred tool compound for research applications requiring pharmacological manipulation of larval hookworm stages [1]. The stage-dependent activity profile, which maintains measurable efficacy against both larval and adult forms, contrasts with the benzimidazole class's pronounced bias toward adult-stage activity [2]. Researchers investigating larval development, host invasion mechanisms, or screening for novel anthelmintic candidates targeting early life cycle stages should prioritize pyrantel pamoate as a reference agonist of nematode nicotinic acetylcholine receptors.

Combination Anthelmintic Formulation Development Targeting Trichuris trichiura

The in vitro combination data showing synergy between pyrantel pamoate and albendazole (combination index CI = 0.11) and between pyrantel pamoate and mebendazole (CI = 0.12) against adult Trichuris muris [1] provides a quantitative rationale for developing fixed-dose combination products. Given that all single-agent anthelmintics currently recommended for soil-transmitted helminths show limited efficacy against whipworm (T. trichiura), with cure rates ranging from 16.4% to 42.1% [2], combination strategies incorporating pyrantel pamoate with a benzimidazole offer a scientifically supported path toward improved whipworm treatment outcomes. This scenario is particularly relevant for pharmaceutical developers and global health procurement agencies seeking to address the documented decline in albendazole efficacy against T. trichiura between 1995 and 2015 [3].

Veterinary Formulation Development Requiring Low Systemic Residue

The physicochemical properties of pyrantel pamoate—specifically water solubility of less than 1 mg/mL at 66°F [1] and the consequent minimal systemic absorption—make it particularly suitable for veterinary applications where low tissue residue is a regulatory or safety requirement. The patent literature documents formulation efforts to improve palatability and dosing accuracy for companion animals [2], while safety studies confirm oral administration to horses at 13.2 mg pyrantel base/kg is well tolerated [3]. This application scenario is optimized for veterinary pharmaceutical manufacturers developing oral paste, chewable tablet, or suspension formulations where rapid gastrointestinal transit and minimal systemic exposure are desired product characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrantel Pamoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.